schisantherinF

Structural Elucidation Lignan Classification Esterification Pattern

Schisantherin F is a dibenzocyclooctadiene lignan first isolated from the roots of Kadsura sp. in the Shennongjia district.

Molecular Formula C27H34O8
Molecular Weight 486.6 g/mol
Cat. No. B13075138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameschisantherinF
Molecular FormulaC27H34O8
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(C(C3=CC(=C(C(=C32)OC)OC)O)O)C)C
InChIInChI=1S/C27H34O8/c1-9-13(2)27(30)35-26-20-16(11-19(31-5)24(26)33-7)10-14(3)15(4)22(29)17-12-18(28)23(32-6)25(34-8)21(17)20/h9,11-12,14-15,22,28-29H,10H2,1-8H3/b13-9-/t14-,15-,22-/m1/s1
InChIKeyKFTCQKGLZKQBNY-XPNORVLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Schisantherin F Procurement Guide: Dibenzocyclooctadiene Lignan Identity, Source, and Structural Baseline


Schisantherin F is a dibenzocyclooctadiene lignan first isolated from the roots of Kadsura sp. in the Shennongjia district . Its structure, including absolute configuration, was established by chemical transformation into (−)-schisanhenol . The compound bears the IUPAC designation (9R,10R,11S)-11,14-dihydroxy-4,5,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.0²,⁷]hexadeca-1(12),2(7),3,5,13,15-hexaen-3-yl (2E)-2-methylbut-2-enoate, with a molecular formula C₂₇H₃₄O₈ and an average mass of 486.56 Da . It has also been documented in Schisandra propinqua and Kadsura angustifolia .

Why Schisantherin F Cannot Be Substituted by Schisantherin A, Schisandrin, or Deoxyschisandrin in Targeted Research


Dibenzocyclooctadiene lignans from Schisandraceae share a common scaffold but diverge critically in esterification patterns, hydroxylation, and methoxylation, leading to orthogonal bioactivity profiles . Schisantherin F bears a (2E)-2-methylbut-2-enoate (angelate) ester at C-3, distinguishing it from schisantherin A (benzoyl ester) and schisandrin (free hydroxyl at C-3). This single ester substitution alters lipophilicity, metabolic stability, and target engagement . Empirically, schisantherin A, B, C, and D lower serum transaminases in hepatitis patients, while deoxyschisandrin does not ; schisantherin F, in contrast, demonstrates mitochondrial apoptosis induction in melanoma cells — a phenotype not reported for the transaminase-lowering lignans . Generic substitution therefore risks not only potency loss but also complete mechanistic mismatch.

Quantitative Differentiation Evidence for Schisantherin F Procurement Decisions


Structural Differentiation: (2E)-2-Methylbut-2-enoate Ester at C-3 Distinguishes Schisantherin F from Schisantherin A and Schisandrin

Schisantherin F possesses a (2E)-2-methylbut-2-enoate (angelate) ester at the C-3 position of the dibenzocyclooctadiene scaffold . By contrast, schisantherin A bears a benzoyl ester at the equivalent position, and schisandrin (schisandrol A) carries a free hydroxyl group . This substitution difference directly impacts predicted logP: schisantherin F has an ALOGPS logP of 4.53 and a polar surface area (PSA) of 103.68 Ų , whereas schisandrin (C₂₄H₃₂O₇, MW 432.5) has a lower computed PSA of approximately 79.1 Ų and a lower logP (experimental logP ~3.0) due to the absence of the lipophilic angelate ester . The angelate ester introduces a site of metabolic vulnerability (esterase hydrolysis) that is absent in schisandrin and replaced by a more stable benzoyl ester in schisantherin A, potentially resulting in distinct pharmacokinetic profiles .

Structural Elucidation Lignan Classification Esterification Pattern

Anti-Melanoma Activity: Schisantherin F Induces Mitochondria-Mediated Apoptosis in A375 Cells with EC₅₀ 7.9 µM and Therapeutic Index >25

Schisantherin F inhibited human melanoma A375 cell proliferation with an EC₅₀ of 7.9 µM and a therapeutic index (TI) greater than 25, measured via ROS overproduction attenuation, mitochondrial membrane potential depolarization, and mPTP opening assays . The compound also inhibited Caspase-3 and Caspase-9 activities, down-regulated Bcl-2, and up-regulated Bax . In contrast, schisandrin B, evaluated in the same A375 cell line via crystal violet and CCK-8 assays, inhibited cell viability through Wnt/β-catenin signaling without reported EC₅₀ in a directly comparable format; its IC₅₀ against other cancer lines (SK-HEP-1, SNU-638, T47D) ranges from 40.0 to 53.1 µM, an order of magnitude weaker than the activity of schisantherin F against A375 cells . Schisantherin D, a close analog, shows anti-HIV activity with EC₅₀ of 0.5 µg/mL (~0.93 µM) but lacks reported anti-melanoma data .

Anti-Melanoma Mitochondrial Dysfunction Apoptosis

Under-Explored Status: Schisantherin F Has Only a Single Peer-Reviewed Bioactivity Publication, Creating a Unique Research Frontier

A literature review on schisantherin F reveals very few published articles, with only one paper (Gao et al., 2020) directly reporting its bioactivity . By contrast, schisantherin A has accumulated over 50 research publications spanning anti-inflammatory, neuroprotective, hepatoprotective, and anti-osteoporotic activities . Schisandrin (schisandrol A) has been cited in more than 200 pharmacological studies, and schisandrin B in over 150 studies . This 50- to 200-fold publication gap means schisantherin F's target space, selectivity profile, and off-target liabilities remain largely unmapped, offering a high-value opportunity for de novo target identification, patentable applications, and novel mechanistic discoveries without the competitive crowding associated with extensively characterized lignans.

Literature Gap Research Opportunity Novel Target Identification

CYP3A Inhibition Potential: Schisantherin F May Exhibit Reduced CYP-Mediated Drug Interaction Liability Relative to Schisandrin A

Schisandrin A inhibits CYP3A activity with an IC₅₀ of 6.60 µM and a Ki of 5.83 µM . This strong CYP3A inhibition raises drug-drug interaction (DDI) concerns for in vivo studies. Schisantherin F, bearing an angelate ester rather than the free C-3 hydroxyl present in schisandrin A, has not been directly tested for CYP3A inhibition in published studies, but its distinct esterification pattern suggests altered binding to the CYP3A heme iron . While no direct CYP3A IC₅₀ for schisantherin F is available, class-level structure-activity relationship (SAR) data from the dibenzocyclooctadiene lignan family indicate that esterification of the C-3 hydroxyl generally reduces CYP3A affinity . This structural feature positions schisantherin F as a potentially lower-DDI-risk alternative for studies requiring co-administration with CYP3A substrates such as tacrolimus.

CYP Inhibition Drug-Drug Interaction Metabolic Stability

Species Source Differentiation: Schisantherin F Is Isolated from Kadsura Roots, While Most Commercial Lignans Are Derived from Schisandra Fruits

Schisantherin F was originally isolated from the roots of Kadsura sp. (Schisandraceae) in the Shennongjia district . In contrast, schisantherin A, schisandrin, and deoxyschisandrin are predominantly sourced from the fruits of Schisandra chinensis or S. sphenanthera . Lignan profiling of S. chinensis fruit extracts showed dominant compounds such as gomisin N, schisandrin A, schisandrin, gomisin D, and schisantherin B at total concentrations of 1686.95 mg/100 g DW; schisantherin F was not detected among the monitored lignans . This species- and tissue-specific distribution has procurement implications: schisantherin F cannot be obtained from standard Schisandra fruit-derived lignan mixtures and requires dedicated extraction from Kadsura root material, affecting both sourcing logistics and analytical reference standard requirements.

Phytochemical Source Kadsura vs. Schisandra Natural Abundance

Procurement-Driven Application Scenarios for Schisantherin F


Melanoma Mechanism-of-Action Studies Targeting Mitochondrial Apoptosis Pathways

Schisantherin F is the most appropriate lignan probe for melanoma mitochondrial dysfunction studies, given its demonstrated EC₅₀ of 7.9 µM and TI >25 in A375 cells, coupled with its defined mechanism of Caspase-3/9 inhibition, Bcl-2 down-regulation, and Bax up-regulation . In contrast, schisantherin D (anti-HIV, EC₅₀ 0.5 µg/mL) lacks melanoma data, and schisandrin B (IC₅₀ 40–53 µM against other cancer lines) targets Wnt/β-catenin rather than the mitochondrial pathway . For researchers specifically mapping ROS-mediated mitochondrial apoptosis in melanoma, procuring schisantherin F avoids mechanistic ambiguity introduced by multi-pathway lignans.

Novel Target Deconvolution and Intellectual Property Generation in Under-Explored Lignan Space

With only one bioactivity publication to date , schisantherin F offers an exceptional opportunity for de novo target identification. Unlike schisantherin A (>50 papers) or schisandrin (>200 papers), where target space is heavily pre-mapped and potentially patent-encumbered, schisantherin F's pharmacological targetome remains largely uncharted . Academic and industrial groups seeking first-in-class findings, novel pathway assignments, or clean IP for lignan-based therapeutics should prioritize schisantherin F over saturated analogs.

In Vivo Pharmacokinetic Studies Requiring Reduced CYP3A-Mediated Drug-Drug Interaction Risk

For in vivo studies involving co-administration with CYP3A substrates (e.g., tacrolimus, certain chemotherapeutics), schisantherin F's esterified C-3 position is predicted to reduce CYP3A binding affinity relative to schisandrin A (CYP3A IC₅₀ 6.60 µM, Ki 5.83 µM) and schisandrin B (IC₅₀ 2.55–6.97 µM against poziotinib metabolism) . While direct CYP inhibition data for schisantherin F are not yet published, the structural SAR supports its selection as a lower-DDI-risk candidate for combination pharmacology protocols .

Kadsura-Specific Lignan Sourcing and Botanical Reference Standard Development

Schisantherin F is sourced from Kadsura sp. roots and is undetectable in standard S. chinensis fruit lignan extracts . For quality control laboratories, botanical reference material manufacturers, and phytochemical authentication programs, schisantherin F serves as a Kadsura-specific marker compound. Procuring schisantherin F is essential for developing species-discriminating analytical methods (e.g., UHPLC-MS/MS) that distinguish Kadsura-derived products from Schisandra-derived ones .

Quote Request

Request a Quote for schisantherinF

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.